

Elimusertib-d3 mechanism of action in DNA repair

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Compound of Interest

Compound Name: *Elimusertib-d3*

Cat. No.: *B15618933*

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An In-depth Technical Guide to the Mechanism of Action of Elimusertib in DNA Repair

Audience: Researchers, scientists, and drug development professionals.

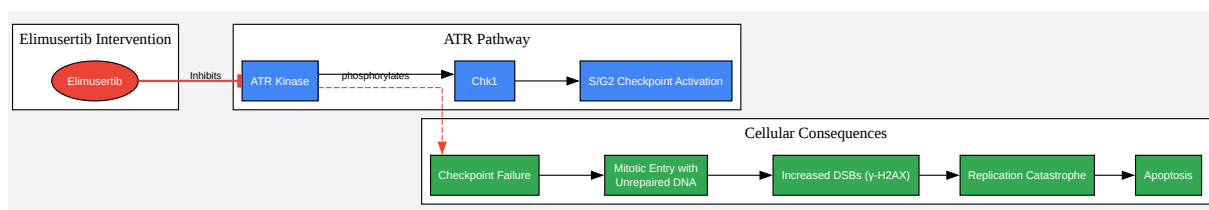
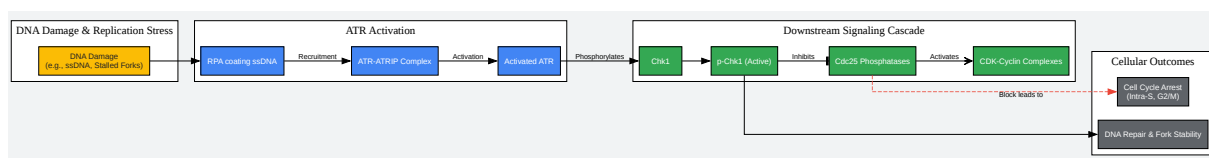
Executive Summary

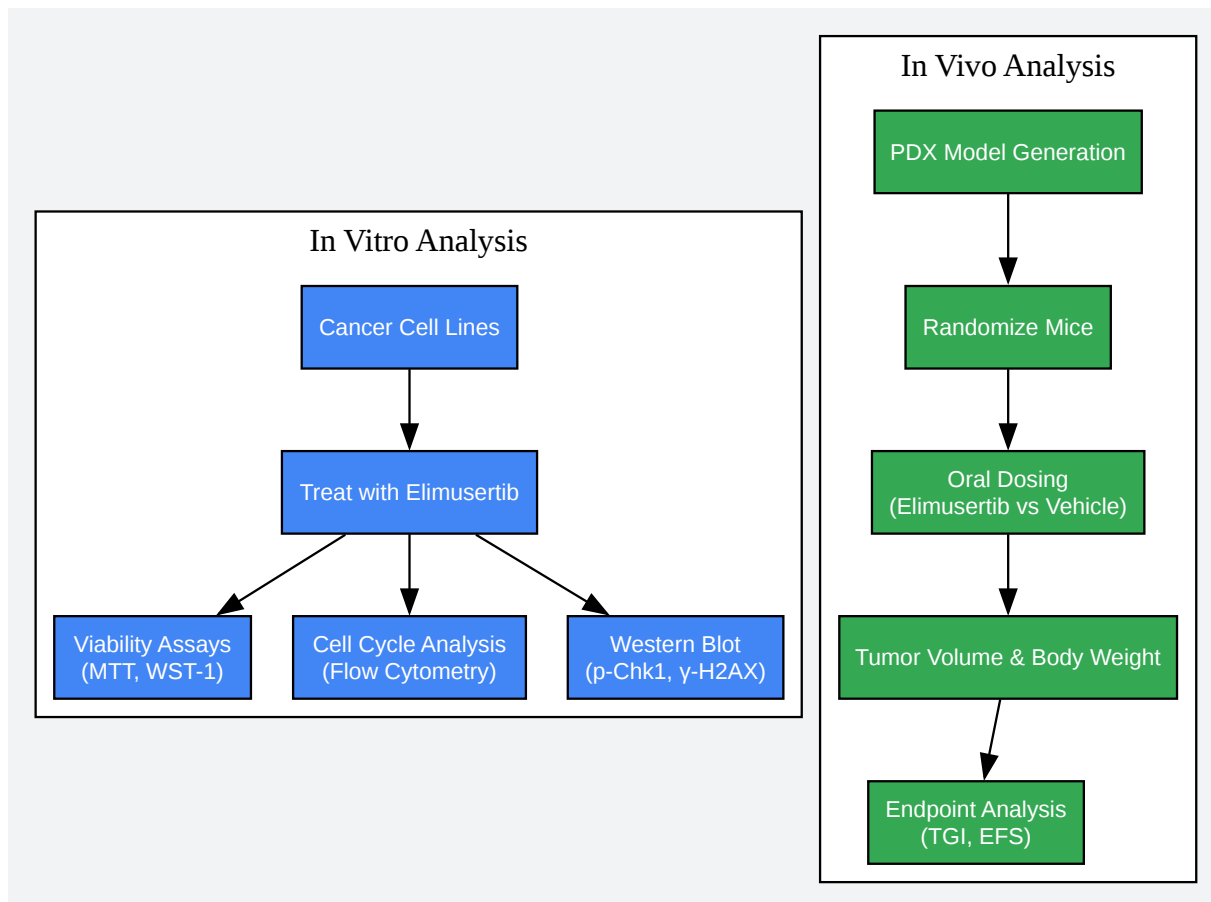
Elimusertib (formerly BAY-1895344) is a potent and highly selective, orally available small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a critical apical kinase in the DNA Damage Response (DDR) pathway, a network essential for maintaining genomic integrity.[2] In response to DNA single-strand breaks (SSBs) and replication stress, ATR activates downstream signaling to orchestrate cell cycle arrest, stabilize replication forks, and promote DNA repair.[3] Many cancers exhibit inherent replication stress and defects in other DDR pathways, such as those governed by the ATM kinase, making them particularly dependent on ATR for survival. Elimusertib leverages this dependency, creating a synthetic lethal scenario by inhibiting ATR. This action abrogates critical cell cycle checkpoints, leading to the accumulation of unrepaired DNA damage, ultimately driving cancer cells into replication catastrophe and apoptosis.[3][4] This document provides a detailed overview of the molecular mechanism, preclinical efficacy, and experimental methodologies related to Elimusertib's role in DNA repair.

The ATR Signaling Pathway and Its Role in DNA Repair

The ATR kinase is a primary sensor of replication stress and certain types of DNA lesions.[2] When replication forks stall or encounter DNA damage, regions of single-stranded DNA (ssDNA) are exposed and coated by Replication Protein A (RPA). This structure recruits the ATR-ATRIP complex, which in turn activates ATR kinase activity.

Once active, ATR phosphorylates a multitude of downstream substrates, most notably the Checkpoint Kinase 1 (Chk1).[5] Phosphorylated Chk1 (p-Chk1) then targets key cell cycle regulators, such as the Cdc25 phosphatases, leading to their inhibition. This prevents the activation of cyclin-dependent kinases (CDKs) and induces cell cycle arrest at the intra-S and G2/M phases, providing time for DNA repair.[6] This signaling cascade is fundamental for preventing cells with damaged DNA from progressing into mitosis.





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